

(R)-2-(methoxymethyl)pyrrolidine hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-(methoxymethyl)pyrrolidine hydrochloride

Cat. No.: B1443846

[Get Quote](#)

An In-depth Technical Guide to (R)-2-(methoxymethyl)pyrrolidine hydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on **(R)-2-(methoxymethyl)pyrrolidine hydrochloride**. It provides an in-depth analysis of its core properties, synthesis, and applications, grounded in established scientific principles and practical insights to facilitate its effective use in a laboratory setting.

Introduction: The Strategic Value of Chiral Pyrrolidines

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and asymmetric synthesis, largely due to its prevalence in natural products and its ability to impart unique three-dimensional structures.^[1] The non-planar, puckered nature of the saturated pyrrolidine ring allows for a detailed exploration of pharmacophore space, which is critical for designing novel therapeutics.^[1] (R)-2-(methoxymethyl)pyrrolidine, as a chiral building block, is of particular importance. Its defined stereochemistry at the C-2 position, combined with the functional methoxymethyl side chain, makes it an invaluable intermediate for creating enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry where a specific stereoisomer is often responsible for therapeutic activity.^{[2][3]}

This guide will focus on the hydrochloride salt of (R)-2-(methoxymethyl)pyrrolidine, a form that enhances stability and simplifies handling compared to its free base.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of **(R)-2-(methoxymethyl)pyrrolidine hydrochloride** is essential for its proper storage, handling, and application in chemical synthesis. The hydrochloride salt is typically a stable, crystalline solid, which is often preferred for its ease of handling over the free base, which is a liquid.[\[2\]](#)

Table 1: Physicochemical Properties of **(R)-2-(methoxymethyl)pyrrolidine hydrochloride** and its Free Base

Property	(R)-2-(methoxymethyl)pyrrolidine hydrochloride	(R)-(-)-2-(methoxymethyl)pyrrolidine (Free Base)
Molecular Formula	C ₆ H ₁₄ CINO [4] [5]	C ₆ H ₁₃ NO [2] [6] [7]
Molecular Weight	151.63 g/mol [4] [5]	115.17 g/mol [2] [7]
Appearance	Crystalline solid	Clear colorless to light yellow liquid [2] [8]
Solubility	Soluble in aqueous solutions [9]	Soluble in organic solvents [2]
CAS Number	121817-72-9 [4]	84025-81-0 [2] [6]
Density	Not applicable	0.932 g/mL at 20 °C [2]
Boiling Point	Not applicable	61-62 °C at 40 mmHg [10]

Synthesis: Achieving Enantiopurity

The synthesis of enantiomerically pure **(R)-2-(methoxymethyl)pyrrolidine hydrochloride** is most efficiently achieved starting from the chiral pool amino acid, (R)-proline. This approach leverages the inherent stereochemistry of the starting material to produce the desired enantiomer. The overall process involves reduction of the carboxylic acid to an alcohol, followed by O-methylation and subsequent conversion to the hydrochloride salt.

Synthetic Workflow Overview

The multi-step synthesis is a robust and well-documented procedure that can be performed in a standard laboratory setting. The key transformation is the O-methylation of the intermediate, (R)-prolinol.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow from (R)-Proline to the target hydrochloride salt.

Step-by-Step Experimental Protocol

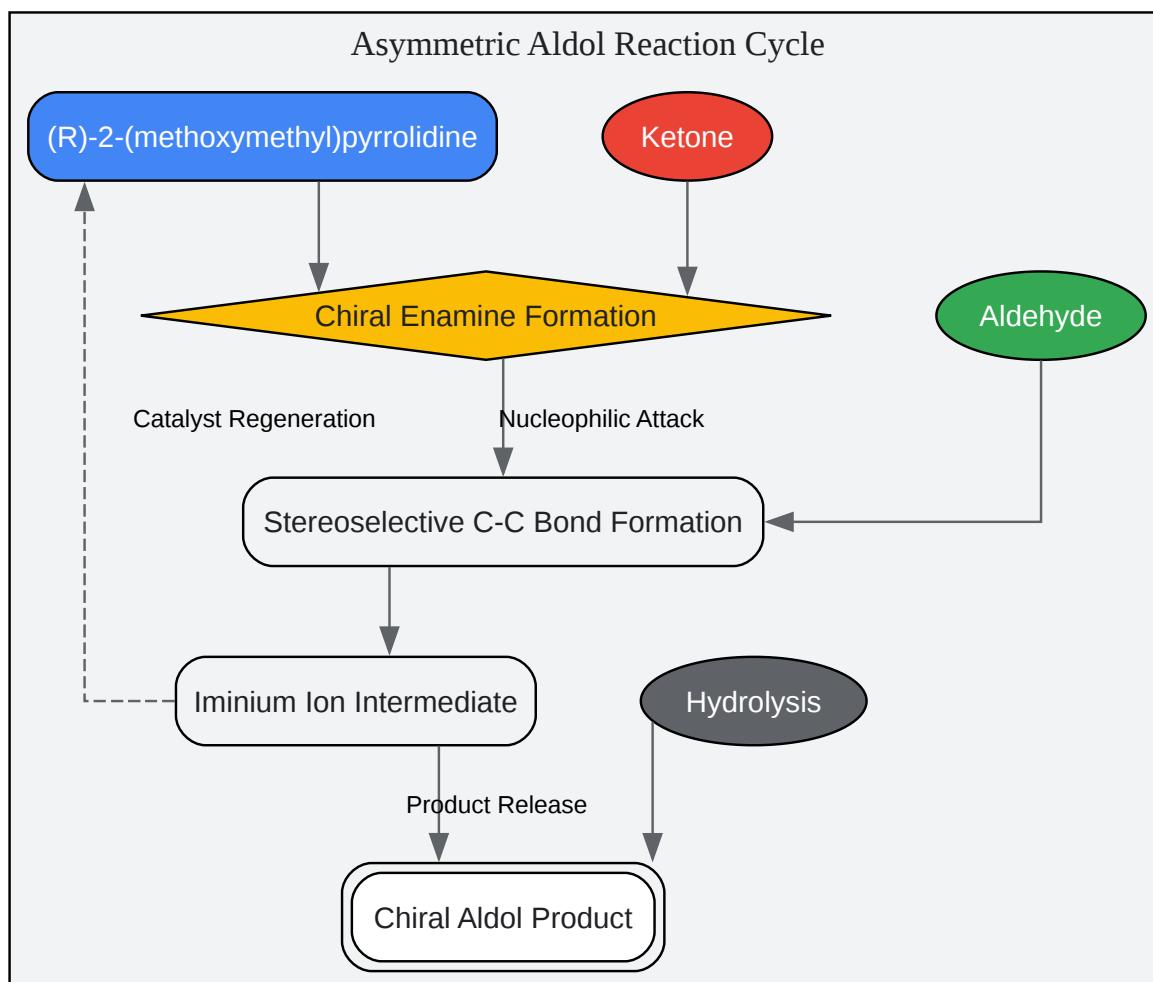
This protocol outlines the O-methylation of (R)-prolinol and its conversion to the hydrochloride salt.

Materials:

- (R)-Prolinol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous tetrahydrofuran (THF)
- Methyl iodide (CH₃I)
- Hydrochloric acid (concentrated)
- Diethyl ether
- Sodium sulfate (anhydrous)

Protocol:

- Alkoxide Formation: In a flame-dried, three-necked flask under an inert argon atmosphere, suspend sodium hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of (R)-prolinol (1.0 eq.) in anhydrous THF dropwise.


- Expertise & Experience: The use of a strong, non-nucleophilic base like NaH is critical for the quantitative deprotonation of the primary alcohol to form the sodium alkoxide. An inert atmosphere is essential to prevent quenching of the highly reactive hydride by atmospheric moisture.
- Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir until the evolution of hydrogen gas ceases, indicating the completion of the deprotonation step.
- Trustworthiness: The cessation of gas bubbles provides a reliable visual cue that the alkoxide formation is complete, ensuring the reaction proceeds efficiently in the next step.
- O-Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
- Causality: This is a classic Williamson ether synthesis. The alkoxide acts as a nucleophile, attacking the electrophilic methyl iodide in an SN2 reaction. A slight excess of methyl iodide drives the reaction to completion.
- Work-up and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Remove the THF under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether (3x).
- Drying and Isolation of Free Base: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-2-(methoxymethyl)pyrrolidine free base.
- Hydrochloride Salt Formation: Dissolve the crude free base in diethyl ether. Add concentrated hydrochloric acid dropwise with vigorous stirring. A white precipitate will form.
- Causality: The basic nitrogen of the pyrrolidine is protonated by HCl to form the ammonium salt. This salt is generally insoluble in nonpolar solvents like diethyl ether, allowing for its isolation via precipitation.
- Final Product Isolation: Collect the white solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield **(R)-2-(methoxymethyl)pyrrolidine hydrochloride**.

Applications in Asymmetric Synthesis and Drug Discovery

(R)-2-(methoxymethyl)pyrrolidine is a versatile chiral auxiliary and organocatalyst.^{[2][11]} It is frequently used in asymmetric synthesis to control the stereochemical outcome of reactions, leading to the formation of single enantiomer products.

Role as an Organocatalyst

In its free base form, it is a well-known proline-based organocatalyst used in transformations such as asymmetric Michael additions and alkylations. The catalytic cycle typically involves the formation of a chiral enamine intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for an asymmetric aldol reaction.

The methoxymethyl group is key to inducing asymmetry. It provides steric hindrance that directs the incoming electrophile to one face of the enamine, thereby controlling the stereochemistry of the newly formed chiral center.

Intermediate in Pharmaceutical Synthesis

This compound serves as a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), especially those targeting neurological disorders.[2] Its rigid, chiral structure is used to build more complex molecules with precise spatial arrangements necessary for specific biological interactions.[12]

Safety, Handling, and Storage

As a chemical intermediate, **(R)-2-(methoxymethyl)pyrrolidine hydrochloride** requires careful handling.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13][14]
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13] Causes skin irritation and serious eye irritation.[5] May cause respiratory irritation.[5][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[15]

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 121817-72-9|(R)-2-(Methoxymethyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 5. (R)-3-(Methoxymethyl)pyrrolidine hydrochloride | C6H14CINO | CID 91933778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 376190050 [thermofisher.com]
- 7. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% 5 mL | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 9. Buy 2-[(2-Methoxyphenyl)methyl]pyrrolidine hydrochloride | 1079651-42-5 [smolecule.com]
- 10. China cas 84025-81-0 manufacturer wholesale (R)-(-)-2-(Methoxymethyl)pyrrolidine at affordable price [whsysbio.net]
- 11. (R)-2-(Methoxymethyl)pyrrolidine | 84025-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 12. benchchem.com [benchchem.com]
- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 14. static.cymitquimica.com [static.cymitquimica.com]
- 15. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(R)-2-(methoxymethyl)pyrrolidine hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1443846#r-2-methoxymethyl-pyrrolidine-hydrochloride-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com